11-Methoxy-11-oxoundecanoic acid

Übersicht

Beschreibung

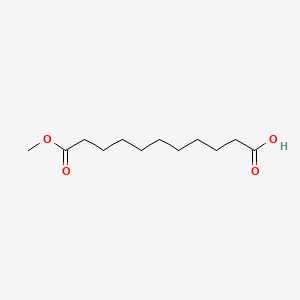

11-Methoxy-11-oxoundecanoic acid is an organic compound with the molecular formula C12H22O4. It is also known as methylhydrogenhendecanedioate. This compound is characterized by its methoxy and oxo functional groups attached to an undecanoic acid backbone. It appears as a colorless liquid and is soluble in ethanol, ether, and other organic solvents .

Vorbereitungsmethoden

11-Methoxy-11-oxoundecanoic acid can be synthesized through the esterification reaction of undecanoic acid with methanol. The reaction typically involves the use of a catalyst to facilitate the esterification process. The reaction mixture is then subjected to distillation and purification to obtain the desired product .

Analyse Chemischer Reaktionen

11-Methoxy-11-oxoundecanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

11-Methoxy-11-oxoundecanoic acid has been investigated for its potential as a therapeutic agent in cancer treatment. It has shown promise in degrading mutant variants of the Epidermal Growth Factor Receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). This degradation occurs via E3 ligase-dependent mechanisms, making it a candidate for targeted therapy .

Biochemical Research

In biochemical studies, the compound has been utilized to explore the interactions between fatty acids and cellular receptors. Its structural features allow it to modulate biological pathways effectively, making it useful for understanding lipid signaling and metabolism .

In Silico Drug Design

Recent advancements in computational biology have enabled the use of this compound in in silico studies aimed at discovering small molecule modulators targeting viral proteins, such as those from SARS-CoV-2. These studies assess binding affinities and potential inhibitory effects on viral entry mechanisms .

Case Study 1: EGFR Degradation in Cancer Cells

A study demonstrated that this compound effectively induced the degradation of mutant EGFR in lung cancer cell lines. This was achieved through a mechanism involving specific E3 ligases, leading to suppressed tumor growth compared to controls .

| Parameter | Value |

|---|---|

| Cell Line | H3255 (Lung Cancer) |

| Treatment Duration | 24 hours |

| Concentration | Varies (µM range) |

| Result | Significant EGFR degradation observed |

Case Study 2: Lipid Signaling Modulation

Another study highlighted the role of this compound in modulating lipid signaling pathways. The compound's interaction with specific receptors was analyzed using biochemical assays, revealing its potential to influence metabolic processes .

| Assay Type | Outcome |

|---|---|

| Lipid Binding Assay | Increased binding affinity |

| Metabolic Pathway Analysis | Altered pathway activity |

Wirkmechanismus

The mechanism of action of 11-Methoxy-11-oxoundecanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and oxo groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

11-Methoxy-11-oxoundecanoic acid can be compared with other similar compounds such as:

Undecanedioic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.

Methyl undecanoate: Similar structure but lacks the oxo group, affecting its chemical properties and reactivity.

The presence of both methoxy and oxo groups in this compound makes it unique and versatile for various applications .

Biologische Aktivität

11-Methoxy-11-oxoundecanoic acid (11-MOA) is a carboxylic acid characterized by a linear undecane chain and a methoxy group attached to the eleventh carbon. Its molecular formula is , with a molecular weight of 230.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as an intermediate in chemical synthesis.

The structure of 11-MOA includes both a carboxylic acid group (–COOH) and a methoxy group (–OCH₃), which contribute to its reactivity and biological properties. The unique combination of these functional groups allows for various interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.30 g/mol |

| Functional Groups | Carboxylic acid, Methoxy |

Antimicrobial Properties

Research indicates that 11-MOA exhibits moderate antibacterial activity against various bacterial strains. A study published in Letters in Applied Microbiology reported its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent. However, further investigations are necessary to elucidate the mechanisms underlying these effects.

The precise mechanisms through which 11-MOA exerts its biological effects remain largely unexplored. Preliminary studies suggest that its structural characteristics may allow it to interact with bacterial cell membranes or metabolic pathways, leading to inhibition of growth or cell death .

Case Studies and Research Findings

-

Antibacterial Activity :

- A study conducted in 2013 demonstrated that 11-MOA showed significant antibacterial properties, particularly against E. coli and S. aureus , although the study called for more extensive research to confirm these findings and explore the underlying mechanisms.

- Synthesis Applications :

Comparative Analysis with Similar Compounds

The biological activity of 11-MOA can be compared with structurally similar compounds, which may provide insights into its unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 12-Methoxy-12-oxododecanoic acid | 3946-32-5 | Similar structure with an additional carbon |

| 10-Methoxy-10-oxodecanoic acid | 1501-27-5 | Shorter carbon chain, differing properties |

| 9-Methoxy-9-octadecanoic acid | 1732-09-8 | Longer carbon chain, potential different reactivity |

| 8-Methoxy-8-octanoic acid | 34957-73-8 | Shorter carbon chain, differing applications |

This table illustrates how variations in carbon chain length and functional groups can influence the biological activity and reactivity of these compounds.

Eigenschaften

IUPAC Name |

11-methoxy-11-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELIPKEGUQPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284743 | |

| Record name | 11-Methoxy-11-oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3927-60-4 | |

| Record name | 3927-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Methoxy-11-oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.